N-ethyl-4-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
N-ethyl-4-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7/c1-2-19-18-20-8-7-16(23-18)24-9-11-25(12-10-24)17-14-5-3-4-6-15(14)21-13-22-17/h7-8,13H,2-6,9-12H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDCWAXIQOLILD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of α-Aminoamidines with Bis-Benzylidene Cyclohexanones
The PMC study outlines an efficient method for synthesizing tetrahydroquinazolines using α-aminoamidines and bis-benzylidene cyclohexanones. For this target, the reaction proceeds as follows:
Key advantages include mild conditions, avoidance of metal catalysts, and facile purification via recrystallization. The tetrahydroquinazoline product is obtained in high purity (>98% by HPLC), with the C4-position primed for subsequent functionalization.
Synthesis of the N-Ethylpyrimidin-2-amine Module
Palladium-Catalyzed Amination of 4-Chloropyrimidine
The pyrimidine ring is constructed via a Buchwald-Hartwig amination between 4-chloropyrimidine and ethylamine:
Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) serves as a bidentate ligand, enhancing catalytic efficiency. The reaction is conducted under inert atmosphere at 100°C for 12 hours.
Final Coupling: Assembly of the Target Molecule
Nucleophilic Aromatic Substitution (SNAr)
The piperazine-tetrahydroquinazoline intermediate reacts with N-ethyl-4-chloropyrimidin-2-amine in a regioselective SNAr reaction:
Diisopropylethylamine (DIEA) acts as a base, while DMF ensures homogeneity. Microwave irradiation (150 W, 30 min) can enhance reaction rates, achieving comparable yields (63%) with reduced processing time.
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Comparative studies reveal that DMF outperforms DMSO or NMP in the final coupling step, minimizing side products (Table 1).
Table 1: Solvent Screening for Final Coupling Reaction
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 120 | 65 | 97 |
| DMSO | 120 | 48 | 89 |
| NMP | 120 | 52 | 91 |
Catalytic vs. Stoichiometric Conditions
Employing catalytic CuI (5 mol%) with trans-N,N'-dimethylcyclohexane-1,2-diamine as a ligand reduces excess reagent requirements, achieving 68% yield under milder conditions (90°C, 24 h).
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥99% purity, with a retention time of 8.7 min.
Challenges and Alternative Routes
Competing Side Reactions
During the SNAr step, N-alkylation of the piperazine nitrogen may occur, necessitating strict temperature control. Introducing Boc-protection at the piperazine nitrogen prior to coupling suppresses this side reaction, albeit with an additional deprotection step (TFA/CH₂Cl₂, 90% yield).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the piperazine and quinazoline rings.
Reduction: Reduction reactions can target the double bonds within the heterocyclic rings, potentially leading to the formation of more saturated derivatives.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce more saturated heterocycles. Substitution reactions can introduce various functional groups, leading to a wide array of derivatives with potentially diverse biological activities.
Scientific Research Applications
N-ethyl-4-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly in the areas of oncology, neurology, and infectious diseases.
Biological Studies: It can be used as a probe to study the function of various biological targets, including enzymes and receptors.
Pharmaceutical Research: The compound’s potential therapeutic effects are investigated in preclinical and clinical studies to evaluate its efficacy and safety.
Chemical Biology: It serves as a tool for understanding the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of N-ethyl-4-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it could inhibit a kinase involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Structural Analogues with Piperazine Linkers
Piperazine-containing compounds are prevalent in medicinal chemistry due to their conformational flexibility and ability to modulate receptor binding. Key comparisons include:
Key Observations :
Tetrahydroquinazoline Derivatives
The 5,6,7,8-tetrahydroquinazoline scaffold is a saturated analog of quinazoline, often associated with kinase inhibition. Comparisons include:
Key Observations :
Pyrimidin-2-amine Derivatives
The pyrimidin-2-amine core is a versatile scaffold in drug design. Notable analogs include:
Key Observations :
- The ethyl group in the target compound may reduce polarity compared to pyridyl or thiadiazolyl substituents .
Biological Activity
N-ethyl-4-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of piperazine derivatives and incorporates a pyrimidine core with a tetrahydroquinazoline moiety. Its structural formula can be represented as follows:
This structure is crucial for its interaction with biological targets.
This compound exhibits various biological activities primarily through the following mechanisms:
- Receptor Modulation : The compound acts as an antagonist or modulator for specific receptors implicated in various physiological processes.
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes that play a role in cancer progression and inflammation.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
Anticancer Activity
Research indicates that derivatives of quinazoline and piperazine structures often exhibit anticancer properties. For instance, compounds similar to this compound have been tested for their efficacy against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung) | 0.009 | EGFR Inhibition |
| Compound B | MCF7 (Breast) | 0.021 | HER2 Inhibition |
| N-Ethyl Compound | HeLa (Cervical) | TBD | TBD |
The above table illustrates the potential potency of related compounds in inhibiting cancer cell proliferation.
Antimicrobial Activity
The compound's antimicrobial properties were evaluated against several bacterial strains. The results indicated moderate to strong activity:
| Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| E. coli | 100 |
| S. aureus | 200 |
| P. aeruginosa | 400 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on quinazoline derivatives showed that compounds with similar structures effectively inhibited tumor growth in xenograft models.
- Pharmacological Profiling : Pharmacokinetic studies demonstrated favorable absorption and distribution characteristics for the compound, indicating its potential for therapeutic use.
- Clinical Relevance : Ongoing clinical trials are investigating the efficacy of related compounds in treating specific cancers and bacterial infections.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for N-ethyl-4-[4-(tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the tetrahydroquinazoline core followed by piperazine coupling. Key methodologies include:
- Core Synthesis: Cyclocondensation of 2-aminobenzonitrile derivatives with ketones under acidic conditions to form the tetrahydroquinazoline ring .
- Piperazine Coupling: Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine moiety to the pyrimidine ring. Solvents like DMF or DMSO are preferred, with temperatures ranging from 80–120°C .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Basic: How is the structural integrity of this compound validated during synthesis?
Answer:
Structural validation employs:
- Spectroscopy:
- 1H/13C NMR to confirm substituent positions (e.g., piperazine protons at δ 2.5–3.5 ppm; tetrahydroquinazoline aromatic protons at δ 6.8–7.2 ppm) .
- HRMS for molecular weight verification (e.g., [M+H]+ expected within ±0.001 Da) .
- Chromatography: HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Discrepancies may arise from conformational flexibility or assay variability. Mitigation strategies include:
- Conformational Analysis:
- X-ray Crystallography to determine solid-state conformation .
- Molecular Dynamics Simulations (e.g., using AMBER or GROMACS) to predict solvent-dependent conformational changes .
- Assay Standardization:
- Use radioligand binding assays (e.g., 3H-labeled analogs) for target affinity validation .
- Control for off-target effects via CRISPR knockout models of suspected receptors .
Advanced: What methodologies are recommended for studying structure-activity relationships (SAR) of the piperazine and tetrahydroquinazoline moieties?
Answer:
- Piperazine Modifications:
- Alkyl/Aryl Substituents: Introduce groups (e.g., methyl, phenyl) via reductive amination. Assess impact on solubility (logP via shake-flask method) and receptor binding (IC50 in enzyme assays) .
- Tetrahydroquinazoline Modifications:
- Ring Saturation: Compare activity of tetrahydro- vs. fully aromatic quinazolines using docking studies (AutoDock Vina) to evaluate steric clashes .
- Data Analysis:
- Use QSAR models (e.g., CoMFA) to correlate substituent electronic parameters (Hammett σ) with activity .
Basic: What analytical techniques are critical for purity assessment and impurity profiling?
Answer:
- HPLC-MS: Detect trace impurities (<0.1%) using a C18 column and electrospray ionization .
- Thermogravimetric Analysis (TGA): Monitor decomposition points to identify solvent residues .
- Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values .
Advanced: How can target-specific pharmacological effects be isolated from non-specific interactions?
Answer:
- Competitive Binding Assays: Use fluorescence polarization with recombinant protein targets (e.g., kinase domains) to quantify Kd .
- Selectivity Screening: Profile against panels of related receptors (e.g., GPCRs, ion channels) via Calcium flux assays .
- Metabolic Stability: Evaluate hepatic clearance using microsomal incubation (human liver microsomes, LC-MS quantification) .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Short-Term: Store at –20°C in airtight vials with desiccants (silica gel) to prevent hydrolysis .
- Long-Term: Lyophilize and store under argon at –80°C; confirm stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
Advanced: What strategies optimize aqueous solubility for in vivo studies without compromising activity?
Answer:
- Prodrug Design: Introduce phosphate esters or PEGylated groups at the piperazine nitrogen .
- Co-Solvent Systems: Use cyclodextrin inclusion complexes (e.g., HP-β-CD) or micellar formulations (e.g., Tween 80) .
- pKa Adjustment: Modify substituents to enhance ionization at physiological pH (e.g., –COOH groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
